Vanillylmandelic acid

概要

説明

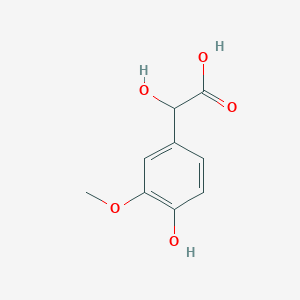

Vanillylmandelic acid (VMA), chemically designated as 4-hydroxy-3-methoxymandelic acid (molar mass: 198.2 g·mol⁻¹), is the terminal metabolite of epinephrine and norepinephrine in the catecholamine metabolic pathway (Figure 1) . It is a clinically significant biomarker, with urinary concentrations in healthy individuals ranging from 11.6–28.7 µmol·L⁻¹ (2.3–5.7 µg·mL⁻¹) . Elevated VMA levels are strongly associated with neuroendocrine tumors, including neuroblastoma, pheochromocytoma, and melanotic neuroectodermal tumors, due to excessive catecholamine secretion . Conversely, reduced levels have been observed in depression models, suggesting its role in neurotransmitter regulation . Non-invasive urine testing remains the primary diagnostic method for VMA quantification .

準備方法

合成ルートと反応条件: バニリルマンデル酸は、グアイアコールとグリオキシル酸を氷冷水溶液中で縮合させることにより合成できます . この反応は、1970年代からロディアによって行われている人工バニラの合成における2段階プロセスの最初のステップです .

工業生産方法: 工業的な環境では、バニリルマンデル酸は中間代謝産物を通じて生成されます。 このプロセスには、固相抽出(SPE)と液体クロマトグラフィータンデム質量分析(LC-MS/MS)を使用して測定と分析を行います .

化学反応の分析

反応の種類: バニリルマンデル酸は、酸化、還元、置換など、さまざまな化学反応を起こします .

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

置換: ハロゲンやアルキル化剤などの試薬が頻繁に使用されます。

生成される主な生成物: これらの反応によって生成される主な生成物は、使用される特定の試薬や条件によって異なります。 たとえば、酸化によってバニリンが生成され、還元によってバニリルアルコールが生成される可能性があります .

科学的研究の応用

バニリルマンデル酸は、科学研究において幅広い用途があります。

作用機序

バニリルマンデル酸は、カテコールアミンの代謝を通じてその効果を発揮します。 これは、ストレス時に副腎から放出されるホルモンであるエピネフリンやノルエピネフリンの最終代謝産物として生成されます . この化合物はその後尿中に排泄され、カテコールアミン活性を評価するために測定できます .

類似の化合物:

ホモバニリル酸: カテコールアミンのもう1つの最終代謝産物であり、ドーパミン代謝のバイオマーカーとして使用されます.

メタネフリン: エピネフリンの代謝産物であり、褐色細胞腫の診断検査に使用されます.

ノルメタネフリン: ノルエピネフリンの代謝産物であり、カテコールアミン分泌腫瘍の診断検査にも使用されます.

独自性: バニリルマンデル酸は、人工バニラ香料の合成における化学中間体とカテコールアミン代謝のバイオマーカーの両方という二重の役割を果たす点でユニークです . さまざまな分野で複数の機能を果たす能力は、その汎用性と重要性を強調しています。

類似化合物との比較

Structural and Metabolic Differences

Table 1: Structural and Metabolic Profiles of VMA and Related Metabolites

Structural Distinctions :

- VMA contains a mandelic acid backbone (α-hydroxy acid), whereas HVA has a phenylacetic acid structure . This difference influences their electrochemical behavior; VMA exhibits a distinct voltammetric response compared to HVA and benzoate derivatives .

- 5-HIAA lacks the methoxy group present in VMA and HVA, contributing to its unique chromatographic retention .

- Metabolic Pathways: VMA and HVA are both products of catechol-O-methyltransferase (COMT) activity but derive from different precursors (epinephrine/norepinephrine vs. dopamine) . Both VMA and MOPEG-SO₄ are eliminated from the brain via a probenecid-sensitive acid transport system, shared with 5-HIAA and HVA .

Clinical Utility and Biomarker Performance

Table 2: Diagnostic and Prognostic Utility of VMA vs. HVA

- Ratio Analysis: The VMA/HVA ratio helps distinguish neuroblastoma subtypes and assess metabolic blocks. For example, a low ratio may indicate impaired dopamine-to-norepinephrine conversion . In aromatic L-amino acid decarboxylase deficiency, the vanillactic acid (VLA)/VMA ratio in urine serves as a diagnostic marker .

Analytical Methodologies

Table 3: Detection Methods for VMA and Comparable Metabolites

- Methodological Notes: VMA and HVA are often co-detected due to shared extraction protocols (e.g., column-switching HPLC ). Electrochemical detection (ECD) is preferred for plasma VMA due to its low abundance .

Research Findings and Implications

- Transport Mechanisms: VMA and HVA utilize overlapping transport systems in the brain, making probenecid a useful tool for studying norepinephrine synthesis .

- Therapeutic Modulation : Anti-inflammatory agents, such as lipid-soluble alkaloids, significantly reduce VMA levels in arthritis models, highlighting its role in inflammation .

- Limitations: While VMA is a robust biomarker, its specificity is context-dependent.

生物活性

Vanillylmandelic acid (VMA), also known as 4-hydroxy-3-methoxymandelic acid, is a significant metabolite of catecholamines, particularly epinephrine and norepinephrine. It plays a crucial role in various biological processes and clinical diagnostics, particularly concerning neuroendocrine tumors. This article delves into the biological activity of VMA, its synthesis, metabolic pathways, clinical significance, and relevant case studies.

Chemical Structure and Synthesis

VMA is classified as a methoxyphenol, characterized by a methoxy group attached to a phenolic structure. It is synthesized through the metabolism of catecholamines in the body. The primary pathway involves the conversion of norepinephrine to normetanephrine, followed by further metabolism to VMA. This process is facilitated by enzymes such as catechol-O-methyltransferase (COMT) and aldehyde dehydrogenase .

Metabolic Pathways

The metabolic pathway for VMA can be summarized as follows:

- Norepinephrine → Normetanephrine (via COMT)

- Normetanephrine → this compound (via aldehyde dehydrogenase)

This pathway highlights VMA's role as an end product of catecholamine metabolism, which is critical for understanding its biological activity and clinical relevance.

Clinical Significance

VMA is primarily measured in urine as a diagnostic marker for several conditions:

- Neuroblastoma : Elevated levels of VMA are often associated with neuroblastoma in children. A study indicated that sensitivity for detecting neuroblastoma was 80.7% when measuring VMA levels .

- Pheochromocytoma : This adrenal gland tumor secretes catecholamines, leading to increased urinary VMA levels. Testing for VMA is a standard procedure in diagnosing this condition .

- Psychological Stress : Research has shown positive correlations between plasma levels of VMA and psychological stress responses, suggesting its utility as a biomarker for stress-related disorders .

Diagnostic Testing

The VMA test involves collecting urine over 24 hours to measure the concentration of this compound. Elevated levels can indicate underlying pathologies related to catecholamine secretion.

| Condition | Urinary VMA Levels |

|---|---|

| Neuroblastoma | Elevated |

| Pheochromocytoma | Significantly elevated |

| Normal physiological state | Within normal range |

Case Studies

- Neuroblastoma Diagnosis : A cohort study involving 114 neuroblastoma patients found that high urinary VMA levels correlated with favorable biological features and better prognosis. The study emphasized the importance of monitoring VMA levels in treatment response .

- Psychological Stress Response : In a longitudinal study involving athletes, plasma levels of VMA were monitored during stressful competitions. Results indicated significant increases in VMA correlating with psychological stress responses, reinforcing its role as a potential biomarker for stress .

- Pheochromocytoma Identification : A clinical case highlighted a patient with elevated plasma metanephrines and urinary VMA levels, leading to the diagnosis of pheochromocytoma after imaging confirmed the presence of an adrenal mass .

Research Findings

Recent research has focused on improving detection methods for VMA and its metabolites:

- A voltammetric detection method was developed using modified electrodes to enhance sensitivity for detecting VMA alongside homovanillic acid (HVA). This method demonstrated effective detection limits and could facilitate quicker diagnoses in clinical settings .

- Studies have also explored the relationship between VMA levels and various neurobehavioral conditions, indicating that monitoring these metabolites could provide insight into central nervous system disorders .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying VMA in biological samples, and how are they validated?

The most widely used method is high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD). Key steps include:

- Sample Preparation : Acid hydrolysis of urine to free conjugated VMA, followed by extraction using cation-exchange columns to remove interfering substances .

- Chromatographic Conditions : Reversed-phase C18 columns with isocratic elution (e.g., mobile phase: 0.1 M sodium acetate buffer, pH 3.0, with 5-10% methanol). Detection is performed electrochemically at +0.45 V for VMA and homovanillic acid (HVA) .

- Validation Metrics : Intra-day CV <2.36%, inter-day CV <2.72%, linearity (r >0.997), and recovery rates of 95–105% for spiked samples. Detection limits are typically <0.1 mg/L .

Q. How is VMA clinically correlated with neuroendocrine tumors, and what statistical approaches are used to establish diagnostic thresholds?

Elevated urinary VMA levels (>7 mg/day in adults) are biomarkers for pheochromocytoma and neuroblastoma. Studies use receiver operating characteristic (ROC) curves to determine cutoff values. For example, in neuroblastoma, a VMA:HVA ratio >1.5 has 89% sensitivity and 75% specificity . Statistical packages like SPSS are employed for unpaired t-tests and regression analysis, with p<0.05 considered significant .

Q. What are the primary metabolic pathways of VMA, and how do isotopic labeling studies enhance their understanding?

VMA is the end metabolite of epinephrine and norepinephrine via catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). Deuterium-labeled VMA (e.g., VMA-d3 ethyl ester) is used as an internal standard in mass spectrometry to correct for matrix effects and ionization efficiency. This improves quantification accuracy in urine and serum .

Advanced Research Questions

Q. How can HPLC methods be optimized to resolve co-eluting metabolites like VMA and HVA in complex matrices?

Advanced approaches include:

- Column Chemistry : Using mixed-mode cation-exchange columns (e.g., Supelco LC-18-DB) to separate creatinine from VMA/HVA in a single run .

- Mobile Phase Adjustments : Incorporating ion-pairing agents (e.g., octanesulfonic acid) to improve peak symmetry.

- Electrochemical Detection : Multi-electrode configurations (e.g., guard cells at +0.12 V and working electrodes at +0.45 V) to reduce baseline noise . Method comparison studies use Passing-Bablok regression to evaluate agreement with reference techniques .

Q. What are the challenges in designing case-control studies to assess VMA's role in psychiatric disorders like generalized anxiety disorder (GAD)?

Key considerations include:

- Confounding Variables : Controlling for diet (e.g., vanillin-rich foods), medications (e.g., MAO inhibitors), and renal function, which alter VMA excretion .

- Sample Collection : Standardized 24-hour urine protocols with preservatives (e.g., HCl) to prevent degradation. Studies report mean VMA levels of 15.39±1.59 mg/day in GAD patients vs. 7.16±0.63 mg/day in controls (p=0.001) .

- Power Analysis : Larger cohorts (n>100) are required to address heterogeneity in anxiety subtypes .

Q. How do novel mass spectrometry (MS) techniques improve VMA quantification compared to traditional methods?

Ultra-performance liquid chromatography-tandem MS (UPLC-MS/MS) offers:

- Enhanced Sensitivity : Limits of detection (LOD) as low as 0.05 ng/mL, enabling analysis in low-volume pediatric samples .

- Multiplexing : Simultaneous measurement of VMA, HVA, and 5-hydroxyindoleacetic acid (5-HIAA) in a 6-minute run .

- Minimal Sample Prep : "Dilute-and-shoot" protocols bypass solid-phase extraction, reducing processing time by 50% .

Q. What mechanistic insights have been gained from studying VMA's antioxidant properties?

Experimental and theoretical studies (e.g., DPPH radical scavenging assays) show VMA's antioxidant activity (IC50 = 33 μM) arises from its phenolic hydroxyl and carboxylate groups. Density functional theory (DFT) calculations reveal that the carboxylate anion form has higher radical-neutralizing capacity due to improved electron-donating ability .

Q. How do electrochemical sensors address selectivity issues in differentiating VMA from structurally similar metabolites?

Edge-plane pyrolytic graphite electrodes modified with carbon nanotubes enhance voltammetric resolution. VMA undergoes decarboxylation at +0.6 V (vs. Ag/AgCl), producing vanillin, which is further oxidized at +0.9 V. Differential pulse voltammetry achieves a LOD of 1.0 μM, suitable for clinical samples .

Q. Methodological Considerations

- Data Normalization : Urinary VMA levels must be normalized to creatinine to account for dilution effects. Gas chromatography-MS with stable isotope dilution is the gold standard for this .

- Interference Studies : Common interferents (e.g., ascorbic acid, acetaminophen) show <0.1% cross-reactivity in well-validated assays .

特性

IUPAC Name |

2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQCWMIAEPEHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861583 | |

| Record name | Vanillylmandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow powder; Sweet vanilla aroma | |

| Record name | Hydroxy(4-hydroxy-3-methoxyphenyl)acetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1998/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Sparingly soluble in water, Sparingly soluble (in ethanol) | |

| Record name | Hydroxy(4-hydroxy-3-methoxyphenyl)acetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1998/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

55-10-7 | |

| Record name | Vanillylmandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanilmandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.,4-dihydroxy-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanillylmandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methoxymandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vanillylmandelic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DQI268449 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。